6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one

Descripción general

Descripción

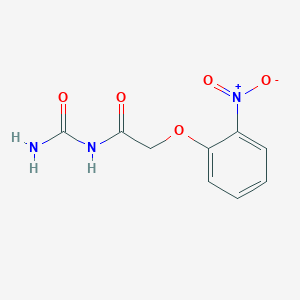

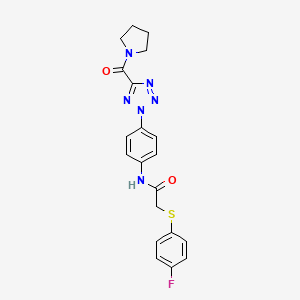

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is a chemical compound with the molecular formula C9H9NO2S . It has a molecular weight of 195.24 . The IUPAC name for this compound is 6-methoxy-2H-1,4-benzothiazin-3(4H)-one .

Molecular Structure Analysis

The InChI code for 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is 1S/C9H9NO2S/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11) . This code provides a detailed representation of its molecular structure.Aplicaciones Científicas De Investigación

Estrogenic Activity in Breast Carcinoma Cells

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one, through its derivatives, has been studied for its estrogenic activity. Specifically, it has shown effectiveness in the proliferation of MCF-7 breast adenocarcinoma cells. This activity is mediated by estrogen receptors, making it a potential agent for breast cancer research (Jacquot et al., 2001).

Anti-HIV Properties

This compound's derivatives have demonstrated significant antiretroviral activity. They have been effective against human immunodeficiency virus-1 (HIV-1) and HIV-2, highlighting their potential as anti-HIV agents (Mizuhara et al., 2012).

Synthetic Methods and Transformation Products

Research has also focused on the synthesis of this compound and its nitroderivatives from various starting materials. Such synthetic methods have a wide range of applications, including in the pharmaceutical industry (Gerasyuto et al., 2001).

Agricultural Applications

Benzoxazinones, including derivatives of 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one, have been identified in Gramineae plants. They are responsible for resistance to pathogenic fungi and have allelopathic action, making them of interest in agriculture (Macias et al., 2006).

Propiedades

IUPAC Name |

6-methoxy-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBDNZLTNMQLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2466694.png)

![2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole](/img/structure/B2466698.png)

![1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2466703.png)

![1-Propanoyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2466707.png)

![2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B2466709.png)

![3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2466711.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2466712.png)